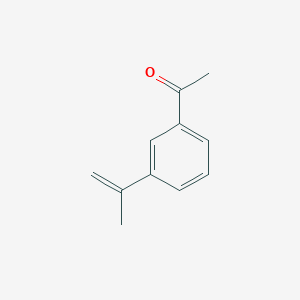

1-(3-Prop-1-en-2-ylphenyl)ethanone

Description

Contextualization within Styrenic Ketone Chemistry and Aromatic Vinyl Ketones

1-(3-prop-1-en-2-ylphenyl)ethanone is classified as a styrenic ketone and an aromatic vinyl ketone. Styrenic ketones are a class of organic compounds that incorporate a ketone functionality on a styrene framework. The vinyl group in these molecules can readily undergo polymerization or other addition reactions, while the ketone can participate in a wide range of nucleophilic additions and condensation reactions.

Aromatic vinyl ketones are noted for their utility as versatile intermediates in organic synthesis. The conjugated system formed by the vinyl group and the ketone enhances the reactivity of the molecule, making it a valuable building block for the construction of more complex structures, including chalcones and various heterocyclic compounds. The presence of the aromatic ring further influences the electronic properties and reactivity of both the vinyl and ketone functionalities.

Significance of Multifunctional Aromatic Compounds in Contemporary Organic Synthesis and Materials Science

Multifunctional aromatic compounds are cornerstone materials in the development of advanced organic materials and complex molecular architectures. researchgate.netescholarship.org The ability to possess multiple reactive sites on a single, rigid aromatic core allows for the precise design of polymers, pharmaceuticals, and functional materials with tailored properties. researchgate.net

In organic synthesis, such compounds serve as versatile synthons, enabling the construction of intricate molecular frameworks through sequential and orthogonal chemical transformations. In materials science, the distinct functional groups can be exploited to create cross-linked polymers, photosensitive materials, and organic electronic components. escholarship.org The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive ketone, makes it a prime candidate for applications in these fields. fiveable.meechemi.com

Historical Development of Synthetic Approaches to Analogous Structures

The synthesis of substituted acetophenones and styrenic compounds has a rich history in organic chemistry. Friedel-Crafts acylation, a classic method dating back to 1877, has been a primary route for the introduction of an acetyl group onto an aromatic ring. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. byjus.com However, the presence of an electron-withdrawing group or a reactive vinyl substituent on the aromatic ring can complicate this reaction, often requiring modified conditions or protecting group strategies. libretexts.orglibretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have emerged as powerful and versatile tools for the synthesis of highly functionalized aromatic compounds under milder conditions. nih.govorganic-chemistry.orgwikipedia.org The Suzuki reaction, for instance, allows for the coupling of an aryl halide with an organoboron species, providing a robust method for forming carbon-carbon bonds. researchgate.netnih.govwikipedia.orgresearchgate.net Similarly, the Heck reaction facilitates the coupling of an aryl halide with an alkene, offering a direct route to styrenic derivatives. organic-chemistry.orgnih.govrsc.orgnih.gov These modern synthetic methods offer greater functional group tolerance and regioselectivity compared to classical approaches, making them well-suited for the synthesis of complex molecules like this compound.

A plausible synthetic route to this compound could involve a Suzuki coupling between 3-bromoacetophenone and isopropenylboronic acid or a Heck coupling of 3-bromoacetophenone with propene.

Overview of Current Research Trajectories and Potential Applications of this compound

While direct research on this compound is not extensively documented, the current research trajectories for analogous styrenic and aromatic ketones point towards several exciting potential applications.

One major area of interest is in polymer chemistry. As a bifunctional monomer, this compound could be utilized in the synthesis of specialty polymers. fiveable.metandfonline.com The vinyl group can participate in radical, cationic, or anionic polymerization to form a linear polymer backbone, while the pendant ketone groups can serve as sites for post-polymerization modification or cross-linking. This could lead to the development of materials with enhanced thermal stability, tunable mechanical properties, and photo-responsive behavior. tandfonline.commdpi.commdpi.comresearchgate.net

The ketone functionality also opens up possibilities in the realm of photochemistry. Aromatic ketones are well-known photoinitiators for radical polymerization. researchgate.netmdpi.commdpi.com Upon UV irradiation, the ketone group can be excited to a triplet state, which can then initiate the polymerization of the vinyl groups of other monomer units. This dual functionality within a single molecule could lead to the development of self-initiating and cross-linkable photopolymers for applications in coatings, adhesives, and 3D printing.

Furthermore, the reactivity of the ketone group allows for its conversion into a variety of other functional groups, making this compound a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals. azom.com

Data Tables

Table 1: Physicochemical Properties of Analogous Aromatic Ketones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Acetophenone (B1666503) | C₈H₈O | 120.15 | 202 | 1.03 |

| 4'-Isopropylacetophenone | C₁₁H₁₄O | 162.23 | 119-120 (at 13.3 hPa) | 0.970 |

| 3'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 202 (at 15 mmHg) | 1.149 |

| 3-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 296 | 1.136 |

Note: The data presented in this table is for analogous compounds and is intended to provide a comparative context for the likely properties of this compound.

Table 2: Spectroscopic Data for a Hypothetical Synthesis of this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals in the aromatic region (7-8 ppm), a singlet for the methyl ketone protons (~2.6 ppm), signals for the isopropenyl protons including a singlet for the methyl group (~2.2 ppm) and two singlets for the vinyl protons (~5.2 and 5.5 ppm). |

| ¹³C NMR | A signal for the ketone carbonyl carbon (~198 ppm), signals in the aromatic region (125-140 ppm), a signal for the quaternary carbon of the isopropenyl group (~145 ppm), a signal for the terminal methylene (B1212753) carbon of the isopropenyl group (~115 ppm), and signals for the methyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (~1685 cm⁻¹), C=C stretching vibrations for the aromatic ring and the vinyl group (~1600 cm⁻¹ and ~1630 cm⁻¹ respectively), and C-H stretching vibrations. |

Note: This table presents predicted spectroscopic data based on the structure of this compound and typical values for similar functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-(3-prop-1-en-2-ylphenyl)ethanone |

InChI |

InChI=1S/C11H12O/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-7H,1H2,2-3H3 |

InChI Key |

CDWRSUNYLNEVTA-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC(=CC=C1)C(=O)C |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Prop 1 En 2 Ylphenyl Ethanone

Regioselective and Chemoselective Synthesis Strategies

The key to successfully synthesizing 1-(3-prop-1-en-2-ylphenyl)ethanone lies in strategies that can selectively functionalize the aromatic ring at the desired positions without affecting the other sensitive functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a direct and selective method for introducing the isopropenyl or acetyl moiety onto a pre-functionalized benzene (B151609) ring. colab.ws A common strategy involves the coupling of an organometallic reagent with an organic halide.

A plausible approach is the Suzuki coupling of 3-acetylphenylboronic acid with an isopropenyl halide, such as 2-bromopropene. This reaction benefits from the commercial availability of the starting materials and the generally mild reaction conditions. Alternatively, a Stille coupling could be employed, using an organotin reagent. The Heck reaction also presents a viable pathway, coupling 3-bromoacetophenone with isopropene or an isopropenylating agent. nih.govmdpi.com These methods offer high functional group tolerance and predictable regioselectivity based on the placement of the halide on the aromatic ring. mdpi.comnih.gov

Table 1: Proposed Palladium-Catalyzed Synthesis of this compound

| Coupling Type | Aromatic Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Suzuki | 3-Bromoacetophenone | Isopropenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| Stille | 3-Iodoacetophenone | Isopropenyltributyltin | Pd(PPh₃)₄ | - | THF | Good to Excellent |

| Heck | 3-Bromoacetophenone | Isopropene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Moderate to Good |

Olefin metathesis provides a distinct approach for constructing the isopropenyl group with high control. nih.govuwindsor.ca A cross-metathesis (CM) reaction is particularly suitable for this purpose. sigmaaldrich.com This strategy could involve reacting 3-vinylacetophenone with 2-butene (B3427860), catalyzed by a well-defined ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst. harvard.eduresearchgate.net

The reaction proceeds by the exchange of alkylidene fragments between the two olefin reactants. harvard.edu To drive the equilibrium towards the desired product, an excess of the volatile 2-butene can be used, with the gaseous by-product (propylene) being removed from the reaction mixture. sigmaaldrich.com This method is valued for its exceptional tolerance of various functional groups, including the ketone present in the substrate. harvard.edu

Table 2: Proposed Olefin Cross-Metathesis Synthesis

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature | Outcome |

|---|

While Friedel-Crafts acylation is a classic method for introducing a ketone onto an aromatic ring, its application to the synthesis of this compound presents regioselectivity challenges. masterorganicchemistry.com Acylating isopropenylbenzene with acetyl chloride under standard Lewis acid catalysis (e.g., AlCl₃) would likely yield a mixture of ortho- and para-isomers, with the meta-product being a minor component due to the ortho-, para-directing nature of the isopropenyl group.

To achieve the desired meta-substitution, a blocking group strategy could be employed, or the synthesis could proceed via an alternative route where the acetyl group is already in place. An intramolecular Friedel-Crafts reaction could also be envisioned from a suitably designed precursor, which can be particularly effective for forming cyclic systems but can be adapted for specific acyclic targets. masterorganicchemistry.com Chiral phosphoric acids have also emerged as catalysts for Friedel-Crafts reactions, offering high selectivity. rsc.org

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for functionalizing aromatic rings. wikipedia.orgchem-station.com This method relies on a directing metalation group (DMG) that positions a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. organic-chemistry.orgbaranlab.org

For the synthesis of this compound, a multi-step sequence starting from a precursor with a strategically placed DMG would be necessary. For instance, one could start with a compound like N,N-diethyl-2-bromobenzamide. The bromo group can be substituted with an acetyl group via a suitable coupling reaction. Subsequently, the amide DMG would direct lithiation to its ortho position (the 3-position of the resulting acetophenone (B1666503) derivative). Quenching the resulting aryllithium intermediate with an isopropenylating electrophile, such as acetone (B3395972) followed by dehydration, would yield the target molecule after removal or modification of the DMG. This approach provides excellent control over the substitution pattern, overriding the inherent electronic preferences of the substituents. strath.ac.uk

Table 3: Hypothetical Directed ortho-Metalation Strategy

| Step | Starting Material | Reagents | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | N,N-Diethyl-2-bromobenzamide | Acetylating Agent / Pd Catalyst | N,N-Diethyl-2-acetylbenzamide | Introduction of acetyl group |

| 2 | N,N-Diethyl-2-acetylbenzamide | s-BuLi, TMEDA | Ortho-lithiated species | DMG-controlled regioselective deprotonation baranlab.org |

| 3 | Ortho-lithiated species | Acetone, then H₃O⁺ | Tertiary alcohol intermediate | Electrophilic quench |

| 4 | Tertiary alcohol intermediate | Acid catalyst (e.g., H₂SO₄) | this compound (after DMG removal) | Dehydration to form alkene |

Both convergent and divergent strategies can be designed for the efficient synthesis of this compound and its analogs.

A divergent synthesis , conversely, starts from a common intermediate that can be elaborated into a library of different compounds. wikipedia.orgnih.gov For example, 3-bromoacetophenone could serve as a versatile scaffold. Reaction with various organometallic reagents via Suzuki or Stille coupling could introduce a wide range of substituents at the 3-position, including the isopropenyl group to form the target compound. This strategy is highly valuable for creating structural analogs for further research. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of aromatic ketones is an area of active research. chemistryviews.orggoogle.com Key goals include improving atom economy, using less hazardous solvents, and employing catalytic rather than stoichiometric reagents.

For the palladium-catalyzed methods described, advancements include the use of water as a solvent and the development of highly efficient catalysts that can be used at very low loadings. nih.gov Photocatalytic methods, which use visible light as a sustainable energy source, are also emerging for the synthesis of ketones. acs.org For instance, a visible-light-induced aerobic C-H oxidation could potentially be adapted to form the ketone functionality on an isopropenylbenzene precursor, using air as the oxidant and producing water as the only byproduct. chemistryviews.org These approaches aim to reduce waste, energy consumption, and the use of toxic materials, making the synthesis more environmentally friendly. google.com

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

The paradigm of chemical synthesis is shifting towards minimizing environmental impact, with a strong focus on solvent use. Solvents are a major contributor to organic pollution and process energy consumption. text2fa.ir Consequently, the development of synthetic routes for aromatic ketones and their derivatives in sustainable solvents or under solvent-free conditions is a key area of research.

Sustainable Solvents: The replacement of conventional, hazardous organic solvents with greener alternatives is a primary strategy. Water, despite its limited solubility for many organic compounds, is an ideal green solvent for certain reactions, such as the synthesis of 1,3-diaryl-2-propene-1-ones (chalcones), which share a structural backbone with the target compound. bas.bg Research has shown that using water as a solvent in the presence of specific catalysts can lead to excellent yields. bas.bg Other sustainable options include solvents derived from biomass, such as 2-MeTHF and γ-Valerolactone (GVL), and neoteric solvents like ionic liquids and deep eutectic solvents, which offer unique properties that can enhance reaction outcomes and simplify product isolation. text2fa.ir

Solvent-Free Reactions: An even more environmentally benign approach is the elimination of solvents altogether. Solvent-free, or "neat," reactions offer several advantages, including reduced waste, lower costs, operational simplicity, and often, shorter reaction times and higher yields. researchgate.net For instance, the synthesis of various chalcone (B49325) and tetralone derivatives has been successfully achieved using a grinding method at room temperature in the absence of any solvent, catalyzed by a solid base like K2CO3-NaOH. researchgate.net This technique, known as mechanochemistry, relies on mechanical force to initiate and sustain chemical reactions.

The following table summarizes the impact of different solvents on the synthesis of a model chalcone, demonstrating the viability of greener options.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| H6[P2W18O62] | Water | 60 | 64 | 96 |

| H6[P2W18O62] | Ethanol | 60 | 75 | 85 |

| H6[P2W18O62] | Methanol | 60 | 80 | 82 |

| H6[P2W18O62] | THF | 60 | 100 | 70 |

| H6[P2W18O62] | CHCl3 | 60 | 110 | 65 |

| H6[P2W18O62] | Acetonitrile (B52724) | 60 | 95 | 78 |

| H6[P2W18O62] | Solvent-Free | 60 | 60 | 90 |

This table is adapted from data for the synthesis of 1,3-diaryl-2-propene-1-ones, a related class of compounds, to illustrate the principles of solvent effects. bas.bg

Development of Recyclable and Heterogeneous Catalytic Systems

The use of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical manufacturing. Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are particularly advantageous. bas.bg They simplify product purification, minimize waste, and are often more robust than their homogeneous counterparts.

For the synthesis of compounds structurally related to this compound, such as chalcones, solid acid catalysts have proven highly effective. Heteropolyacids (HPAs), like the Wells-Dawson type H6[P2W18O62], are powerful, non-volatile, and thermally stable catalysts that can be used in aqueous media or under solvent-free conditions. bas.bg Their ability to be easily filtered from the reaction mixture and reused multiple times without significant loss of activity makes them economically and environmentally attractive.

The table below compares the efficacy of various catalysts in a model reaction, highlighting the superior performance of recyclable heteropolyacids.

| Entry | Catalyst | Time (min) | Yield (%) |

| 1 | H6[P2W18O62] | 64 | 96 |

| 2 | H6[PMo9V3O40] | 64 | 91 |

| 3 | H5[PMo10V2O40] | 64 | 84 |

| 4 | H4[PMo11VO40] | 64 | 80 |

| 5 | H2SO4 | 77 | 68 |

| 6 | No Catalyst | 600 | - |

This table illustrates the catalytic activity for the synthesis of 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, demonstrating the effectiveness of heteropolyacid catalysts compared to a traditional homogeneous acid and an uncatalyzed reaction. bas.bg

Multi-Gram Scale Synthesis and Process Optimization Protocols

Transitioning a synthetic route from a laboratory bench scale to a multi-gram or industrial scale requires rigorous process optimization to ensure safety, efficiency, and consistency. For a target molecule like this compound, this would involve a Claisen-Schmidt condensation or a similar cross-coupling reaction.

Key optimization parameters include:

Reactant Stoichiometry: Fine-tuning the molar ratios of the starting materials (e.g., a substituted acetophenone and an aldehyde or ketone) is crucial to maximize the conversion of the limiting reagent and minimize side products. google.com

Catalyst Loading: The amount of catalyst must be optimized to achieve a high reaction rate while minimizing cost and potential contamination of the product.

Temperature and Reaction Time: These parameters are interdependent and must be carefully controlled. Higher temperatures can increase reaction speed but may also lead to the formation of degradation products. google.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. researchgate.net

Work-up and Purification: The procedure for isolating and purifying the product must be scalable. This often involves transitioning from laboratory-scale techniques like column chromatography to more industrially viable methods such as recrystallization or distillation. google.comgoogle.com The choice of solvent for recrystallization is critical for obtaining high purity and yield.

A typical protocol for scaling up might involve dissolving the starting ketone in a suitable solvent, adding the catalyst and the second reactant, and heating the mixture for a predetermined time. google.com After the reaction is complete, the mixture is cooled, and the crude product is isolated by filtration or extraction. Purification by recrystallization from a solvent system like ethanol/water is a common final step. researchgate.net

Control of Side Reactions and Impurity Profiling during Synthesis

In any chemical synthesis, the formation of byproducts is a significant concern. Identifying and controlling these side reactions is critical for achieving high product purity. For the synthesis of this compound and related compounds, several side reactions can occur.

Common side reactions in condensation reactions include:

Self-condensation: The starting ketone or aldehyde can react with itself, leading to impurities.

Michael Addition: The product, an α,β-unsaturated ketone, can undergo a subsequent Michael addition with the starting enolate, leading to the formation of 1,5-dicarbonyl compounds. researchgate.net

Polymerization: Under harsh conditions, the reactants or the product might polymerize.

Impurity Profiling: A thorough impurity profile is essential for quality control. This involves using analytical techniques to identify and quantify any impurities present in the final product.

Chromatographic Methods: HPLC and Gas Chromatography (GC) are powerful tools for separating the main product from impurities. The purity of the final compound is often determined by the peak area percentage in an HPLC chromatogram. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structure elucidation of both the desired product and any significant impurities. rsc.orgmdpi.com Mass Spectrometry (MS) provides information on the molecular weight of impurities.

Controlling side reactions is achieved by carefully optimizing reaction conditions as described in the previous section. For example, using milder reaction conditions, a more selective catalyst, or controlling the order of addition of reactants can significantly suppress the formation of unwanted byproducts. Purification techniques like flash column chromatography are often employed at the laboratory scale to remove impurities that are difficult to prevent. nih.govrsc.org

Chemical Reactivity and Mechanistic Investigations of 1 3 Prop 1 En 2 Ylphenyl Ethanone

Reactivity of the Isopropenyl Moiety

The isopropenyl group, a carbon-carbon double bond, is susceptible to a variety of addition and oxidation reactions.

Radical and Ionic Polymerization Mechanisms

The isopropenyl group of 1-(3-prop-1-en-2-ylphenyl)ethanone can undergo polymerization through radical and ionic mechanisms. Radical polymerization is a chain reaction involving initiation, propagation, and termination steps. wikipedia.org An initiator generates a free radical, which then adds to the double bond of the monomer, creating a new radical that propagates the chain. wikipedia.org Termination can occur through combination or disproportionation of two radical chains. ethz.ch The versatility of radical polymerization allows for the synthesis of a wide array of polymers. wikipedia.org

Ionic polymerization, which can be either cationic or anionic, offers another route to polymer synthesis. The specific mechanism depends on the nature of the initiator and the monomer. Living polymerization, a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed, can be achieved under certain conditions, allowing for the synthesis of polymers with controlled molecular weights and block copolymers. fujifilm.com Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent methods for achieving controlled radical polymerization. fujifilm.comnih.gov

Table 1: Comparison of Polymerization Mechanisms

| Feature | Radical Polymerization | Ionic Polymerization |

| Initiator | Free radical generator (e.g., peroxides, azo compounds) ethz.ch | Cationic or anionic species |

| Intermediate | Free radical wikipedia.org | Carbocation or carbanion |

| Termination | Combination, disproportionation ethz.ch | Can be absent (living polymerization) fujifilm.com |

| Control | Less control over molecular weight and dispersity in traditional methods | High control in living polymerization systems fujifilm.com |

Selective Hydrogenation and Deuteration Pathways

Selective hydrogenation of the isopropenyl group in the presence of the carbonyl group is a significant transformation. Palladium-based catalysts are commonly employed for the hydrogenation of carbon-carbon double bonds. mdpi.comconicet.gov.ar The selectivity for the alkene over the ketone is attributed to the stronger adsorption of the alkene onto the catalyst surface. conicet.gov.ar Single-atom alloy catalysts, such as Pd single atoms on an inert support, have shown high selectivity in the hydrogenation of alkynes and dienes to alkenes. mdpi.comnih.govrsc.org The reaction mechanism often involves the dissociation of hydrogen on the catalyst surface and subsequent addition to the adsorbed alkene. mdpi.com Deuteration, the addition of deuterium (B1214612) (D2), follows a similar mechanism and can be used to introduce deuterium atoms into the molecule.

Stereoselective Epoxidation and Dihydroxylation Reactions

The isopropenyl double bond can undergo stereoselective epoxidation to form an epoxide ring. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. nih.gov The stereoselectivity of the reaction can be influenced by steric hindrance around the double bond, leading to the preferential formation of one diastereomer. nih.gov Subsequent ring-opening of the epoxide can be achieved under acidic conditions to yield diols. Dihydroxylation can also be achieved directly using reagents like osmium tetroxide or potassium permanganate (B83412), often with control over the stereochemistry to produce syn-diols.

Cycloaddition Reactions (e.g., [2+2], [4+2]) with Dienophiles and Dipolarophiles

The isopropenyl group can participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com This reaction is a valuable tool for synthesizing various heterocyclic compounds with high regio- and stereoselectivity. wikipedia.orgfrontiersin.org The mechanism is generally considered to be a concerted pericyclic reaction. wikipedia.org Nitrile oxides and nitrilimines are examples of 1,3-dipoles that can react with alkenes. mdpi.com

Oxidation and Cleavage Reactions

The isopropenyl group can be cleaved through oxidative reactions. Ozonolysis, followed by a reductive or oxidative workup, is a classic method for cleaving carbon-carbon double bonds to yield carbonyl compounds. masterorganicchemistry.com Treatment with strong oxidizing agents like potassium permanganate can also lead to cleavage, often resulting in the formation of a ketone (acetophenone in this case) and a carboxylic acid. masterorganicchemistry.com The oxidative cleavage of α-methyl styrene, a compound structurally similar to the isopropenylphenyl moiety, yields acetophenone (B1666503). rug.nl A proposed mechanism for the oxidative cleavage of C(CO)-C bonds involves the formation of a hydroperoxide intermediate. researchgate.net

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone carbonyl group is a site of nucleophilic attack due to the polarization of the carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.orgtib.eu

The reactivity of the carbonyl group is influenced by both steric and electronic factors. learncbse.in The presence of two substituents on the carbonyl carbon makes ketones generally less reactive than aldehydes towards nucleophilic addition. learncbse.in The carbonyl carbon can be attacked by a wide range of nucleophiles, including hydride reagents, organometallic reagents, and heteroatom nucleophiles. tib.eumsu.edu This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The carbonyl group can also be reduced to a methylene (B1212753) group under specific conditions, such as the Wolff-Kishner or Clemmensen reduction. Furthermore, the α-protons of the ethanone group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions, including alkylation and aldol (B89426) condensation. uci.edu

Table 2: Summary of Key Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Isopropenyl | Radical Polymerization | Radical initiator (e.g., AIBN, benzoyl peroxide) ethz.ch | Polymer |

| Selective Hydrogenation | H₂, Pd/C mdpi.comconicet.gov.ar | 1-(3-Isopropylphenyl)ethanone | |

| Epoxidation | m-CPBA nih.gov | Epoxide | |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, base mdpi.com | Isoxazoline derivative | |

| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O or (CH₃)₂S masterorganicchemistry.com | 3-Acetylbenzaldehyde, Acetone (B3395972) | |

| Ethanone Carbonyl | Nucleophilic Addition (Reduction) | NaBH₄, LiAlH₄ tib.eu | 1-(3-Prop-1-en-2-ylphenyl)ethanol |

| Enolate Formation | LDA, NaH uci.edu | Enolate |

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl group of this compound is a primary site for nucleophilic attack. This reactivity is fundamental to a variety of important carbon-carbon bond-forming reactions.

Grignard Reactions: Grignard reagents readily add to the carbonyl carbon, and after an acidic workup, they form tertiary alcohols. masterorganicchemistry.comyoutube.comleah4sci.com The reaction proceeds through a nucleophilic addition mechanism where the organomagnesium halide attacks the electrophilic carbonyl carbon. youtube.com For example, the reaction with a methyl Grignard reagent would yield 2-(3-isopropenylphenyl)propan-2-ol. The reaction of Grignard reagents with nitriles can also be used to synthesize ketones. leah4sci.commasterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene. wikipedia.orgorganic-chemistry.org This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is influenced by the nature of the ylide used. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides lead to (Z)-alkenes. organic-chemistry.org

Aldol Condensation: In the presence of a base, this compound can undergo an aldol condensation with an aldehyde or another ketone. weebly.com The reaction proceeds through the formation of an enolate which then acts as a nucleophile. masterorganicchemistry.com For instance, reaction with benzaldehyde (B42025) under basic conditions would yield a chalcone (B49325) derivative, specifically (E)-1-(3-(prop-1-en-2-yl)phenyl)-3-phenylprop-2-en-1-one. nih.gov

Selective Reduction Pathways to Alcohols and Hydrocarbons

The ketone functionality can be selectively reduced to either a secondary alcohol or a methylene group.

Reduction to Alcohols: The reduction of the ketone to a secondary alcohol, 1-(3-isopropenylphenyl)ethanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and effective reagent for this transformation. muni.cz

Reduction to Hydrocarbons: Complete reduction of the carbonyl group to a methylene group, yielding 1-ethyl-3-isopropenylbenzene, can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Enolate Chemistry and Alpha-Functionalization Reactions

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.comwikipedia.org This enolate is a powerful nucleophile and can participate in a variety of reactions.

Formation and Reactivity: The formation of the enolate is a reversible process, and its stability is enhanced by resonance delocalization of the negative charge onto the oxygen atom. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. youtube.com

Alpha-Halogenation: The enolate can react with electrophilic halogen sources, such as bromine (Br2), to introduce a halogen atom at the α-position. This reaction proceeds through the nucleophilic attack of the enolate on the halogen. youtube.com

Alpha-Alkylation: Alkylation at the α-position can be achieved by treating the enolate with an alkyl halide. youtube.comyoutube.com This reaction is a classic example of an SN2 reaction where the enolate acts as the nucleophile. youtube.com

| Reaction | Reagent(s) | Product |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 2-(3-Isopropenylphenyl)propan-2-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1-Isopropenyl-3-(1-phenylethenyl)benzene |

| Aldol Condensation | Benzaldehyde, NaOH | (E)-1-(3-(prop-1-en-2-yl)phenyl)-3-phenylprop-2-en-1-one |

| Reduction to Alcohol | NaBH₄, CH₃OH | 1-(3-Isopropenylphenyl)ethanol |

| Alpha-Alkylation | 1. LDA 2. CH₃I | 1-(3-Isopropenylphenyl)propan-1-one |

Reactivity of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution and directed functionalization.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The acetyl and isopropenyl groups are both deactivating and meta-directing for electrophilic aromatic substitution. wikipedia.org Therefore, incoming electrophiles will preferentially add to the positions meta to both groups, primarily at the C5 position, and to a lesser extent at the C2, C4, and C6 positions. The acetyl group's electron-withdrawing nature deactivates the ring towards substitution more strongly than the isopropenyl group.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The major product would be 1-(5-nitro-3-isopropenylphenyl)ethanone. muni.cz

Halogenation: Halogenation, such as bromination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The primary product would be 1-(5-bromo-3-isopropenylphenyl)ethanone.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not effective on this substrate due to the deactivating nature of the acetyl group. wikipedia.org

| Reaction | Reagent(s) | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-3-isopropenylphenyl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-3-isopropenylphenyl)ethanone |

Directed Aromatic Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org While the acetyl group is not a strong directing group for DoM, it is possible to introduce a directing group at a specific position to control the regioselectivity of subsequent reactions. For instance, conversion of the acetyl group to a different functionality that is a stronger directing group could enable functionalization at specific sites on the aromatic ring. Transition-metal catalyzed C-H activation is another advanced strategy for the functionalization of aromatic compounds. hbni.ac.in

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot. nih.gov These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.

For example, a reaction sequence could be initiated by a nucleophilic addition to the carbonyl group, followed by an intramolecular reaction involving the isopropenyl group. Such strategies can lead to the rapid construction of complex polycyclic structures. The development of tandem reactions involving enynes (a system containing both a double and a triple bond) has been a subject of significant research, and similar principles could be applied to the enone system present in this molecule. nih.gov

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the isopropenyl (α-methylstyrene) moiety and the acetophenone core. The reaction kinetics and thermodynamics of transformations involving this compound can be understood by examining studies on analogous systems. Key transformations include reactions of the isopropenyl group, such as electrophilic additions and polymerization, and reactions of the ketone, such as reduction.

The isopropenyl group, being an electron-rich double bond, is susceptible to electrophilic attack and polymerization. The acetophenone moiety, with its carbonyl group, is prone to nucleophilic attack and reduction. The electronic interplay between these two groups, transmitted through the phenyl ring, can influence the rates and equilibria of these reactions.

Thermodynamic Considerations of Polymerization

The polymerization of the isopropenyl group in this compound is a significant transformation to consider. The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). For polymerization to be spontaneous, ΔG must be negative.

In the case of alkene polymerization, the conversion of a C=C π-bond into a C-C σ-bond is an exothermic process, resulting in a negative enthalpy change (ΔH) that favors polymerization. libretexts.org However, the process of converting many individual monomer molecules into a long polymer chain results in a decrease in the degrees of freedom, leading to a negative entropy change (ΔS), which disfavors polymerization. libretexts.org

At low temperatures, the favorable enthalpy term dominates, and polymerization is spontaneous. As the temperature increases, the unfavorable entropy term (TΔS) becomes more significant. The "ceiling temperature" (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization (ΔG = 0). Above this temperature, polymerization is not thermodynamically favorable. For α-methylstyrene, a close analog to the isopropenyl portion of the target molecule, the ceiling temperature is approximately 61-62°C. acs.org

Below is a table with thermodynamic data for the polymerization of α-methylstyrene, which serves as a model for the isopropenyl group of this compound.

| Thermodynamic Parameter | Value for α-Methylstyrene | Reference |

| Enthalpy of Polymerization (ΔH) | -8.83 to -10.13 kcal/mol | nist.gov |

| Entropy of Fusion (ΔfusS) | 47.55 J/mol*K | nist.gov |

| Ceiling Temperature (Tc) | ~61-62 °C | acs.org |

This interactive table provides thermodynamic data for the polymerization of α-methylstyrene, a structural analog of the isopropenyl group in this compound.

Kinetic Studies of Polymerization

Autoacceleration, a phenomenon where the rate of polymerization increases sharply, has been observed in the thermal oxidative polymerization of α-methylstyrene. acs.org This is attributed to the formation of acetophenone, which can induce the cleavage of the polymer peroxide, generating more initiating radicals. acs.org This suggests that the acetophenone moiety in this compound could potentially influence the kinetics of polymerization of the isopropenyl group.

The activation energy for the termination step in radical polymerization is a complex parameter that depends on the chain length. nih.gov For short chains, the activation energy is higher, indicating a stronger dependence on chain length. nih.gov

Kinetics and Thermodynamics of Ketone Reduction

The reduction of the acetophenone functionality in this compound is another key transformation. The electrochemical reduction of acetophenone has been shown to proceed via a pathway involving electron and proton transfer to form a ketyl radical, which can then dimerize to form a pinacol. rsc.org The kinetics of this reaction are influenced by the solvent composition. rsc.org

The catalytic hydrogenation of acetophenone to 1-phenylethanol (B42297) is a common and important industrial reaction. The rate of this reaction is dependent on the catalyst used, with copper-based catalysts being effective. sumitomo-chem.co.jp The presence of water and carbon dioxide has been shown to enhance the activity of palladium catalysts in acetophenone hydrogenation. rsc.org The kinetics of acetophenone reduction on platinum single-crystal electrodes are structure-sensitive. acs.org

Thermodynamic data for acetophenone and its reduction are available from various sources. The standard enthalpy of formation for gaseous acetophenone is approximately -86.7 kJ/mol. nist.gov

Below is a table summarizing key kinetic and thermodynamic aspects for reactions analogous to those of this compound.

| Reaction Type | Analogous Compound | Key Findings | References |

| Polymerization | α-Methylstyrene | Autoacceleration observed, influenced by acetophenone formation. | acs.org |

| Polymerization | Styrene, Methacrylates | Termination activation energy is chain-length dependent. | nih.gov |

| Electrochemical Reduction | Acetophenone | Kinetics are dependent on solvent composition. | rsc.org |

| Catalytic Hydrogenation | Acetophenone | Rate is influenced by catalyst type and additives like H₂O and CO₂. | sumitomo-chem.co.jprsc.org |

This interactive table summarizes key kinetic and thermodynamic findings for reactions of compounds analogous to the functional groups of this compound.

Catalysis in the Context of 1 3 Prop 1 En 2 Ylphenyl Ethanone Chemistry

Homogeneous Catalysis for Selective Transformations of 1-(3-Prop-1-en-2-ylphenyl)ethanone

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. For a molecule like this compound, this approach is particularly relevant for achieving specific chemical modifications.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of aromatic rings. In the case of this compound, this could involve the introduction of new substituents onto the phenyl ring. While specific studies on this compound are not prevalent, research on similar acetophenone (B1666503) derivatives demonstrates the potential of this methodology. For instance, ruthenium-based catalysts have been shown to be effective for the ortho-alkylation of acetophenones with alkenes. The ketone's carbonyl group often acts as a directing group, guiding the catalyst to activate a C-H bond at the ortho position. This strategy could be hypothetically applied to this compound to introduce a variety of functional groups, further elaborating its molecular structure.

The ketone moiety of this compound is a prochiral center, and its reduction can lead to the formation of a chiral alcohol. Asymmetric hydrogenation is a prominent homogeneous catalytic method to achieve this transformation with high enantioselectivity. wikipedia.org Ruthenium complexes with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines, are well-established catalysts for the asymmetric hydrogenation of aryl ketones. nih.gov These catalytic systems are known for their high efficiency and the ability to produce secondary alcohols with excellent enantiomeric excess. nih.gov For aryl vinyl ketones, a (S)-TolBINAP/(R)-DMAPEN–Ru catalyst has demonstrated high enantioselectivity in the formation of allylic alcohols. nih.gov

A hypothetical application to this compound would likely result in the formation of the corresponding chiral 1-(3-prop-1-en-2-ylphenyl)ethanol. The choice of the chiral ligand would be crucial in determining the stereochemical outcome of the reaction.

Table 1: Examples of Asymmetric Hydrogenation of Analogous Ketones

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| α-chloroacetophenone | Ru(OTf)(S,S)-TsDpen | (R)-alcohol | 96% | nih.gov |

| (E)-chalcone | XylBINAP/DAIPEN–Ru | Allylic alcohol | 45% | nih.gov |

| Aryl vinyl ketones | (S)-TolBINAP/(R)-DMAPEN–Ru | (S)-allylic alcohol | High | nih.gov |

Heterogeneous Catalysis in Synthesis and Modification

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. For this compound, these catalysts can be employed for various transformations, including selective hydrogenations.

Supported metal nanoparticles, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), are highly effective for hydrogenation reactions. psu.edumdpi.com In the case of this compound, a key challenge is the selective hydrogenation of either the isopropenyl group or the ketone. The choice of metal, support, and reaction conditions can influence this selectivity. For instance, palladium catalysts are generally highly active for the hydrogenation of carbon-carbon double bonds. psu.edu Therefore, using a Pd/C catalyst would likely lead to the selective reduction of the isopropenyl group to an isopropyl group, yielding 1-(3-isopropylphenyl)ethanone.

Conversely, ruthenium catalysts can be effective for the hydrogenation of ketones. mdpi.commdpi.com Studies on the hydrogenation of acetophenone have shown that supported ruthenium catalysts can yield the corresponding alcohol. rsc.org Thus, a Ru/C catalyst might favor the reduction of the ketone in this compound.

Table 2: Hydrogenation of Acetophenone with Supported Catalysts

| Catalyst | Solvent | Conversion | Product Selectivity | Reference |

| 5% Pd/Al2O3 | Water | High | 1-phenylethanol (B42297) | rsc.org |

| 5% Pd/C | Water | High | 1-phenylethanol | rsc.org |

| 5% Rh/Al2O3 | Water | High | 1-phenylethanol | rsc.org |

| 5% Rh/C | Water | High | 1-phenylethanol | rsc.org |

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable pore environments make them promising candidates for heterogeneous catalysis. Ruthenium-based MOFs have been shown to be effective for the asymmetric hydrogenation of aryl ketones, achieving enantiomeric excesses ranging from 90.6–99.2% with as little as 0.005 mol% of the catalyst. wikipedia.org Such a catalyst could potentially be applied to the asymmetric reduction of this compound.

Furthermore, the selective hydrogenation of alkynes to trans-alkenes has been demonstrated using bifunctional Rh-S/Pd nanosheets, which highlights the potential for developing highly selective MOF-based catalysts for specific transformations of unsaturated systems. nih.gov

Organocatalysis and Biocatalysis Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering mild reaction conditions and unique selectivities.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For transformations involving acetophenone and its derivatives, various organocatalytic methods have been developed. For example, the asymmetric direct Michael addition of acetophenone to α,β-unsaturated aldehydes has been successfully catalyzed by a Jørgensen-Hayashi catalyst, yielding δ-keto aldehydes with up to 98% ee. organic-chemistry.org Cinchona alkaloid-based primary amines have been used as organocatalysts for the asymmetric Mannich reaction of aryl methyl ketones with cyclic imines, affording products with 85-98% ee. chiba-u.jp These examples showcase the potential of organocatalysis to mediate stereoselective C-C bond formations involving the α-position of the ketone in this compound.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. The asymmetric reduction of substituted acetophenones has been achieved using immobilized Rhodotorula glutinis cells, producing chiral alcohols with over 99% ee for the (S)-enantiomer. nih.gov This biocatalytic approach offers a green and highly selective method for the synthesis of chiral 1-(3-prop-1-en-2-ylphenyl)ethanol. The immobilized cells demonstrated good reusability, maintaining activity for up to 15 batch processes. nih.gov

Table 3: Biocatalytic Reduction of Acetophenone

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Immobilized Rhodotorula glutinis EBK-2 cells | Acetophenone (45 mM) | (S)-1-phenylethanol (35 mM) | >99% | 77% | nih.gov |

Ligand Design and Catalyst Optimization for Enhanced Selectivity and Efficiency

The strategic synthesis and modification of molecules like 1-(3-prop-1-en-2-yl)ethanone, also known as 3-isopropenylacetophenone, rely heavily on the precise control offered by catalytic processes. The efficiency, and often the viability, of these transformations, is dictated by the design of the catalyst system, in which the ligand plays a pivotal role. Ligands, molecules that bind to the central metal atom of a catalyst, are not merely spectators; they actively shape the catalyst's electronic and steric environment. This influence is critical for modulating reactivity, enhancing stability, and, most importantly, directing the selectivity of a reaction towards the desired product, be it through chemo-, regio-, or enantioselective control.

While specific research detailing ligand design exclusively for 1-(3-prop-1-en-2-yl)ethanone is not extensively documented, a wealth of knowledge can be extrapolated from catalytic reactions involving structurally similar acetophenone derivatives. These analogous systems provide a robust framework for understanding how catalyst and ligand optimization would be approached to achieve high efficiency and selectivity in reactions involving the title compound. Key strategies include asymmetric hydrogenation to create chiral alcohols, cross-coupling reactions to build the carbon skeleton, and biocatalytic methods that offer unique selectivity under mild conditions.

Asymmetric Hydrogenation: The Role of Chiral Ligands

A primary transformation for a ketone like 1-(3-prop-1-en-2-yl)ethanone is its reduction to the corresponding alcohol. When this reduction is performed to favor one enantiomer over the other, it is termed asymmetric hydrogenation. This process is of immense value in the pharmaceutical industry, where the chirality of a molecule often determines its biological activity. The success of this reaction hinges on the use of a chiral ligand complexed with a metal, typically from the platinum group, such as ruthenium, rhodium, or iridium. tandfonline.comtandfonline.comnih.gov

For instance, studies on the asymmetric hydrogenation of acetophenone demonstrate that chiral arene-N-tosylethylenediamine-ruthenium(II) complexes are highly effective. nih.gov These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the ligand participate in the catalytic cycle. nih.gov The ligand's structure creates a chiral pocket around the metal, forcing the substrate (the ketone) to bind in a specific orientation, which leads to the preferential formation of one enantiomer of the alcohol product. In one case, this approach yielded (S)-1-phenylethanol with a high enantiomeric excess (96% ee) and complete conversion. nih.gov

Similarly, novel diferrocenylphosphine-diimine ligands have been synthesized and used with iridium catalysts for the asymmetric transfer hydrogenation of acetophenone, achieving moderate to good yields and enantioselectivity. tandfonline.comtandfonline.com The optimization of such a system would involve screening a library of ligands with varied steric and electronic properties, adjusting the metal-to-ligand ratio, and modifying reaction conditions like temperature and the hydrogen source (e.g., hydrogen gas vs. a hydrogen donor like isopropanol) to maximize both conversion and enantiomeric excess. tandfonline.comacs.org

Biocatalysis: Enzyme and Medium Optimization

An increasingly powerful alternative to traditional organometallic catalysis is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. Biocatalysts often exhibit exceptional selectivity under mild, environmentally friendly conditions (aqueous media, ambient temperature). nih.govacs.org For the reduction of acetophenones, carbonyl reductase enzymes are of particular interest.

The optimization process in biocatalysis extends beyond the enzyme itself to include the reaction medium. For example, in the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a close structural analog of the alcohol derived from our title compound, researchers employed recombinant E. coli cells. nih.gov They found that substrate inhibition was a significant challenge. To overcome this, the reaction medium was engineered by adding a surfactant (Tween-20) and a natural deep eutectic solvent (NADES) made from choline (B1196258) chloride and lysine. This strategy enhanced substrate solubility and catalyst stability, leading to a dramatic improvement in product yield.

The data below illustrates how systematic optimization of the reaction medium can significantly boost the efficiency of a biocatalytic reduction.

Table 1: Optimization of Biocatalytic Reduction of an Acetophenone Analog This interactive table showcases the effect of additives on the product yield in the whole-cell biocatalytic reduction of 3'-(trifluoromethyl)acetophenone.

| System | Substrate Conc. (mM) | Additive(s) | Yield (%) |

|---|---|---|---|

| Neat Buffer | 50 | None | >99 |

| Neat Buffer | 200 | None | 21.5 |

| Tween-20 System | 200 | 0.6% Tween-20 | 70.8 |

| Tween-20/NADES System | 200 | 0.6% Tween-20 + 4% ChCl:Lys | 91.5 |

Data sourced from a study on (R)-1-[3-(trifluoromethyl)phenyl]ethanol synthesis. nih.gov

This approach demonstrates that catalyst optimization is not limited to the ligand but encompasses the entire reaction environment to overcome limitations and enhance performance. nih.gov

Cross-Coupling Reactions: Fine-Tuning the Catalytic System

The synthesis of 1-(3-prop-1-en-2-yl)ethanone or its derivatives often involves C-C bond-forming reactions, such as the Suzuki-Miyaura coupling. researchgate.netmdpi.comresearchgate.net These reactions, typically catalyzed by palladium or nickel, are highly dependent on the choice of ligand, base, and solvent for their success. The ligand stabilizes the metal center, facilitates key steps like oxidative addition and reductive elimination, and prevents catalyst decomposition.

The optimization of a Suzuki-Miyaura coupling is a multi-parameter problem. covasyn.com Research on the coupling of 4-bromoacetophenone with phenylboronic acid provides a clear example of this process. researchgate.netmdpi.com A systematic screening of various components is essential to find the optimal conditions.

Table 2: Example Optimization of a Suzuki-Miyaura Coupling Reaction This interactive table illustrates how different parameters are screened to find the optimal conditions for the cross-coupling of an aryl bromide with an arylboronic acid, a reaction type relevant for synthesizing derivatives of 1-(3-prop-1-en-2-yl)ethanone.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | NiCl₂(dppp) | (none) | K₃PO₄ | THF | 60 | 75 |

| 4 | Pd(OAc)₂ | cataCXium A | K₃PO₄ | t-AmylOH | 110 | >98 |

| 5 | PdCl₂(PPh₃)₂ | (none) | Na₂CO₃ | DME/H₂O | 80 | 65 |

Data is representative of typical optimization studies for Suzuki-Miyaura reactions.

As shown in the hypothetical optimization table, phosphine-based ligands like SPhos, XPhos, and cataCXium A are commonly employed. The choice of base and solvent is also critical, with combinations like potassium phosphate (B84403) in polar aprotic or alcoholic solvents often proving effective. For less reactive substrates, a more active catalyst system, higher temperatures, or different ligands might be necessary. mdpi.com

Furthermore, copper-catalyzed reactions, which can also be used for C-C and C-heteroatom bond formation, are heavily influenced by ligand choice. nih.govacs.orgnih.gov Diamine ligands, for example, have been shown to enable copper-catalyzed arylations under much milder conditions than previously possible. nih.gov In some cases, copper catalysis can even proceed efficiently without a ligand, relying instead on the precise choice of solvent and base to facilitate the reaction. acs.orgresearchgate.net This highlights that catalyst optimization is a holistic process, where every component of the reaction mixture must be considered to achieve the desired outcome efficiently and selectively.

Applications of 1 3 Prop 1 En 2 Ylphenyl Ethanone in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

The presence of the isopropenyl group (prop-1-en-2-yl) suggests that 1-(3-prop-1-en-2-ylphenyl)ethanone could serve as a valuable monomer for various polymerization reactions.

Homopolymerization and Copolymerization with Conventional Vinyl Monomers

Theoretically, the isopropenyl group could undergo radical, cationic, or anionic polymerization to form a homopolymer, poly(this compound). The properties of such a polymer would be largely dictated by the bulky phenyl ethanone (B97240) substituent, which would likely result in a high glass transition temperature and amorphous morphology.

Furthermore, this monomer could potentially be copolymerized with a wide range of conventional vinyl monomers such as styrene, acrylates, and methacrylates. This would allow for the fine-tuning of the resulting copolymers' properties, including their thermal stability, solubility, and refractive index.

Synthesis of Highly Branched and Cross-linked Polymer Architectures

The dual functionality of this compound, possessing both a polymerizable double bond and a reactive ketone group, opens up theoretical pathways for the creation of complex polymer architectures. For instance, the ketone moiety could be chemically modified post-polymerization to introduce branching points or cross-linking sites, leading to the formation of star polymers, hyperbranched polymers, or polymer networks.

Development of Functional Polymers with Tailored Mechanical and Optical Properties

The aromatic ring and the carbonyl group within the monomer structure suggest that polymers derived from it could exhibit interesting optical properties, such as high refractive indices or specific absorption characteristics. The mechanical properties could also be tailored through copolymerization and cross-linking, potentially leading to materials with high strength and thermal resistance.

Precursor for Specialty Chemicals and Intermediates in Organic Synthesis

The ketone functional group in this compound could serve as a synthetic handle for a variety of chemical transformations. It could, in theory, be reduced to a secondary alcohol, undergo Grignard reactions to form tertiary alcohols, or participate in condensation reactions to create larger, more complex molecules. These transformations would yield a range of specialty chemicals and intermediates that could find use in the pharmaceutical or fine chemical industries.

Integration into Hybrid Organic-Inorganic Materials

The organic nature of this compound, combined with its potential for chemical modification, makes it a hypothetical candidate for the synthesis of hybrid organic-inorganic materials. For example, the ketone or a derivative thereof could be used to chelate metal ions, or the phenyl ring could be functionalized with silane (B1218182) coupling agents to enable covalent bonding to silica (B1680970) or other inorganic substrates.

Role in the Development of Functional Organic Frameworks and Porous Materials

While there is no direct evidence, one could speculate that bifunctional derivatives of this compound, where the aromatic ring is further functionalized with another reactive group, could act as building blocks for the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The specific geometry and functionality of the monomer would influence the pore size and chemical environment of the resulting porous material.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment of 1 3 Prop 1 En 2 Ylphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

The complete assignment of the proton (¹H) and carbon (¹³C) signals of 1-(3-prop-1-en-2-ylphenyl)ethanone is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. For this compound, the spectrum would be expected to show signals for the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons of both the isopropenyl and the acetyl groups.

¹³C NMR spectroscopy reveals the number of different types of carbon atoms in the molecule. The spectrum for this compound would display distinct signals for the carbonyl carbon, the aromatic carbons, the olefinic carbons of the isopropenyl group, and the methyl carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. researchgate.net

2D NMR techniques are crucial for establishing the connectivity between atoms. wikipedia.org

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule, helping to piece together adjacent proton networks, such as those in the aromatic ring and the isopropenyl group. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C signals. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, for example, by correlating the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | DEPT-135 | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | ~137.5 (qC) | - | - | H-2, H-6, H-7 |

| 2 | ~128.0 (CH) | ~7.8 (d) | + | C-1, C-3, C-4, C-6, C-7 |

| 3 | ~138.0 (qC) | - | - | H-2, H-4, H-5, H-9, H-10 |

| 4 | ~125.0 (CH) | ~7.6 (t) | + | C-2, C-3, C-5, C-6 |

| 5 | ~128.5 (CH) | ~7.4 (d) | + | C-1, C-3, C-4 |

| 6 | ~126.0 (CH) | ~7.9 (s) | + | C-1, C-2, C-4, C-5, C-7 |

| 7 (C=O) | ~198.0 (qC) | - | - | H-8 |

| 8 (CH₃) | ~26.5 (CH₃) | ~2.6 (s) | + | C-7 |

| 9 (qC) | ~145.0 (qC) | - | - | H-10, H-11 |

| 10 (CH₂) | ~115.0 (CH₂) | ~5.4 (s), ~5.1 (s) | - | C-3, C-9, C-11 |

| 11 (CH₃) | ~22.0 (CH₃) | ~2.1 (s) | + | C-9, C-10 |

Solid-State NMR for Polymer Microstructure Analysis

Should this compound be used as a monomer for polymerization, solid-state NMR (ssNMR) becomes an invaluable technique for characterizing the resulting polymer's microstructure. Unlike solution NMR, ssNMR provides information about the structure, dynamics, and phase morphology of solid materials. rsc.org Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide information on the local environment of the polymer chains. rsc.org Furthermore, ssNMR can be used to study the molecular mobility of different parts of the polymer, which is crucial for understanding its macroscopic properties. rsc.org For instance, by analyzing the relaxation times (T₁ and T₁ρ), insights into the molecular motions in different frequency ranges can be obtained, helping to characterize the polymer's crystallinity and the dynamics of its amorphous regions. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z).

Exact Mass Determination and Fragmentation Pathway Analysis (MS/MS)

HRMS provides the exact mass of the molecular ion, which can be used to determine the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This provides valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule and helps to elucidate its structure by identifying characteristic neutral losses and fragment ions. savemyexams.com For this compound, key fragmentation pathways would likely involve the cleavage of the acetyl group and fragmentation of the isopropenyl side chain.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Fragment | Description |

|---|---|---|

| 160.0888 | [C₁₁H₁₂O]⁺• | Molecular Ion |

| 145.0653 | [C₁₀H₉O]⁺ | Loss of methyl radical (•CH₃) |

| 117.0699 | [C₉H₉]⁺ | Loss of acetyl group (•COCH₃) |

| 91.0543 | [C₇H₇]⁺ | Tropylium ion, characteristic of aromatic compounds |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Both GC-MS and LC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. They are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

GC-MS is suitable for the analysis of volatile and thermally stable compounds. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for identifying and quantifying volatile impurities.

LC-MS is used for compounds that are not suitable for GC analysis, such as those that are thermally labile or have low volatility. nih.gov The sample is dissolved in a solvent and separated based on its interaction with the stationary phase of the LC column. The eluent from the LC is then introduced into the mass spectrometer. LC-MS is a versatile technique for purity assessment and can also be used to analyze reaction mixtures to track the consumption of reactants and the formation of products and byproducts. nih.govnih.gov

Advanced Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule. unizik.edu.ng For this compound, the FTIR spectrum would show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, the C=C stretching of the aromatic ring and the isopropenyl group, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. researchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While some vibrations are strong in IR, others may be strong in Raman, providing a more complete picture of the vibrational modes. For this compound, the C=C bonds of the aromatic ring and the isopropenyl group would be expected to show strong Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretching |

| Aliphatic C-H | ~3000-2850 | ~3000-2850 | Stretching |

| C=O (Ketone) | ~1685 | ~1685 | Stretching |

| Aromatic C=C | ~1600, ~1475 | ~1600, ~1000 | Stretching |

| Olefinic C=C | ~1645 | ~1645 | Stretching |

| C-O | ~1260 | - | Stretching |

| =C-H | ~900 | - | Out-of-plane Bending |

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of Solid-State Structures

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders to elucidate the solid-state structure of this compound.

Single Crystal X-ray Diffraction: This powerful technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. For a suitable single crystal of this compound, the analysis would yield a detailed three-dimensional model of the molecule. The resulting crystallographic data allows for the confirmation of the connectivity of the acetyl and prop-1-en-2-yl groups to the phenyl ring at the meta position. It also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.gov While specific crystallographic data for this compound is not publicly available, the analysis of related acetophenone (B1666503) derivatives demonstrates the type of information that can be obtained. nih.govresearchgate.net For example, studies on other ethanone (B97240) derivatives have revealed detailed molecular and crystal structures, often characterized by monoclinic or triclinic crystal systems. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is a non-destructive technique used to analyze polycrystalline or powdered samples. springernature.com It serves as a valuable tool for phase identification, providing a unique "fingerprint" for the crystalline form of this compound. springernature.com This fingerprint can be used for quality control to confirm the identity of a bulk sample and to detect the presence of different crystalline phases (polymorphs) or impurities. By comparing the experimental powder pattern to a pattern calculated from single-crystal data, the phase purity of a sample can be confirmed. Furthermore, detailed analysis of the peak positions and profiles can yield information about the unit cell dimensions, crystallite size, and strain within the material. springernature.com

Table 1: Representative Crystallographic Data Obtainable for an Aromatic Ketone

| Parameter | Example Value and Description |

|---|---|

| Chemical Formula | C11H12O |

| Formula Weight | 160.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.1 Å, b = 6.2 Å, c = 17.5 Å α = 90°, β = 98.5°, γ = 90° |

| Volume | 870 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.22 g/cm3 |

Chromatographic Methods for Purity, Isomer Separation, and Quantitative Analysis (HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity, separating potential isomers, and quantifying this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be developed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. google.comnih.gov Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method is also crucial for separating positional isomers (e.g., 1-(2-prop-1-en-2-ylphenyl)ethanone or 1-(4-prop-1-en-2-ylphenyl)ethanone) or isomers resulting from double bond migration (e.g., 1-(3-(prop-1-en-1-yl)phenyl)ethanone), which may arise as impurities during synthesis. caltech.edu

Gas Chromatography (GC): GC is highly effective for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. orgsyn.org A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. GC can provide excellent resolution, making it suitable for detecting and quantifying even trace levels of impurities or isomers. caltech.edu

Table 2: Typical Chromatographic Conditions for Analysis of Substituted Acetophenones

| Parameter | HPLC Example | GC Example |

|---|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) | HP-5 (30 m x 0.32 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile:Water (60:40 v/v) | Helium |

| Flow Rate / Gas Velocity | 1.0 mL/min | 1.2 mL/min |

| Temperature | Ambient (e.g., 25 °C) | Injector: 250 °C, Oven: 150 °C (isothermal) or temperature program, Detector: 280 °C |

| Detector | UV-Vis Diode Array (DAD) at 254 nm | Flame Ionization Detector (FID) |

| Retention Time (tR) | ~6.5 min | ~8.2 min |

Chiral Analytical Methods for Enantiomeric Excess Determination (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, derivatives of this compound, for instance, the corresponding alcohol 1-(3-(prop-1-en-2-yl)phenyl)ethan-1-ol formed by the reduction of the ketone group, possess a stereocenter and are chiral. For such derivatives, determining the enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture, is critical, particularly in pharmaceutical and biological contexts. wikipedia.org

Chiral HPLC is the most widely used technique for this purpose. chiralpedia.com The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. chiralpedia.comactascientific.com CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. actascientific.com By passing a racemic or enantioenriched mixture of the chiral derivative through a chiral column, two separate peaks corresponding to each enantiomer can be obtained. The enantiomeric excess is then calculated from the relative areas of these two peaks. nih.govmasterorganicchemistry.com

Table 3: Representative Chiral HPLC Method for a Chiral Alcohol Derivative

| Parameter | Example Value/Condition |

|---|---|

| Analyte | 1-(3-(prop-1-en-2-yl)phenyl)ethan-1-ol |

| Chiral Stationary Phase (CSP) | Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) - Enantiomer 1 | 12.1 min |

| Retention Time (tR) - Enantiomer 2 | 14.5 min |